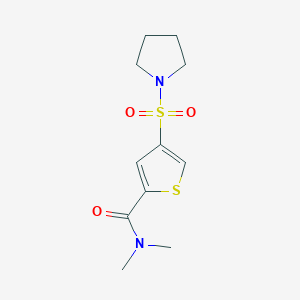![molecular formula C17H18FN3O B5103323 N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide](/img/structure/B5103323.png)
N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide, also known as JNJ-38431055, is a selective antagonist of the histamine H3 receptor. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide exerts its effects by selectively blocking the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By inhibiting the activity of this receptor, N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide increases the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide is its selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, its limited solubility in aqueous solutions can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, studies could investigate the optimal dosing and administration of N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide for maximum efficacy and minimal side effects. Finally, research could explore the potential use of N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide in combination with other drugs for synergistic effects.
Métodos De Síntesis
The synthesis of N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide involves several steps, starting with the reaction of 4-fluorobenzyl bromide with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the addition of 5-chloropyrimidine-2,4-dione to the reaction mixture, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD. It has been shown to improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-4-12(5-7-15)8-13-2-1-3-16(13)21-17(22)14-9-19-11-20-10-14/h4-7,9-11,13,16H,1-3,8H2,(H,21,22)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWHYPZZQVFUII-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CN=CN=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)C2=CN=CN=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5103249.png)
![2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5103295.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![4-[4-(4-iodophenoxy)butyl]morpholine](/img/structure/B5103319.png)
![2-(4-chlorophenyl)-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5103325.png)
![N-mesityl-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5103331.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5103346.png)